Product packaging for 2-(Phenylsulfanyl)naphthalene(Cat. No.:CAS No. 7570-96-9)

2-(Phenylsulfanyl)naphthalene

Cat. No.: B14125301
CAS No.: 7570-96-9
M. Wt: 236.3 g/mol
InChI Key: APWYHOPXAIRDIZ-UHFFFAOYSA-N
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Description

Significance of Organosulfur Naphthalene (B1677914) Scaffolds in Advanced Chemical Research

Organosulfur compounds, in general, are of immense importance across various scientific disciplines. researchgate.net The introduction of a sulfur atom into a naphthalene ring system, creating organosulfur naphthalene scaffolds, imparts a range of valuable attributes. The high polarizability of sulfur can significantly influence the photophysical and biological properties of the resulting molecules. researchgate.net This has led to their extensive investigation in fields as diverse as medicinal chemistry, materials science, and agricultural science. researchgate.netresearchgate.net

The naphthalene moiety itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. ijpsjournal.com When functionalized with sulfur-containing groups, the resulting derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. ijpsjournal.commdpi.com The planarity of the naphthalene system allows for effective intercalation with biological macromolecules, while the sulfur atom can participate in crucial binding interactions.

In materials science, the unique electronic properties of aryl sulfanyl (B85325) naphthalenes make them attractive candidates for the development of organic electronic materials. Their inherent fluorescence and the potential for tuning their emission spectra through chemical modification have led to the exploration of these compounds as small molecule-based chemical sensors and components in organic light-emitting diodes (OLEDs). google.com

Overview of Research Trajectories for 2-(Phenylsulfanyl)naphthalene and Related Structures

Research into this compound and its analogs has followed several key trajectories, primarily centered around their synthesis and application.

Synthesis: The formation of the carbon-sulfur (C-S) bond is central to the synthesis of these compounds. Historically, methods like the Ullmann condensation were employed, though they often required harsh reaction conditions, such as high temperatures. magtech.com.cnwikipedia.org Modern synthetic efforts have focused on the development of milder and more efficient transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Catalysts based on copper and palladium, in particular, have proven highly effective in facilitating the formation of the aryl-sulfur bond under more benign conditions and with greater functional group tolerance. nih.govmdpi.commdpi.comacs.org

Another significant area of synthetic research involves the derivatization of the naphthalene or phenyl rings to modulate the properties of the core this compound structure. This includes the introduction of various substituents to fine-tune electronic properties, enhance biological activity, or improve performance in material applications. For instance, the synthesis of derivatives like 2-methyl-7-(phenylsulfanylmethyl)naphthalene and various amino- and dione-substituted analogs highlights the efforts to create a diverse library of these compounds for further investigation. mdpi.comontosight.aidergipark.org.tr

Applications: A major focus of research has been the exploration of the biological activities of these compounds. Derivatives of this compound have been investigated for their potential as anticancer, antibacterial, and antifungal agents. mdpi.comsci-hub.se For example, certain 1,4-naphthoquinone (B94277) derivatives containing a phenylamino-sulfanyl moiety have shown cytotoxic properties against human cancer cell lines. sci-hub.se

In the realm of materials science, the fluorescent properties of naphthalene derivatives are being harnessed. google.com The development of new synthetic methods allows for the creation of naphthalene-containing fluorophores with unique functionalization patterns, opening up possibilities for their use as sensors and in other optical applications. google.com

Below is a table summarizing some key properties of this compound:

PropertyValue
CAS Number 7570-96-9
Molecular Formula C₁₆H₁₂S
Molecular Weight 236.332 g/mol
Topological Polar Surface Area 25.3 Ų
Rotatable Bond Count 2
Heavy Atom Count 17

This data is compiled from available chemical databases. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12S B14125301 2-(Phenylsulfanyl)naphthalene CAS No. 7570-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylsulfanylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12S/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWYHOPXAIRDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303069
Record name 2-(phenylsulfanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7570-96-9
Record name NSC156499
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenylsulfanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Phenylsulfanyl Naphthalene and Its Analogs

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

The formation of the C-S bond in diaryl sulfides like 2-(Phenylsulfanyl)naphthalene is effectively achieved through cross-coupling reactions catalyzed by various transition metals. These methods typically involve the reaction of an aryl halide or its equivalent with a thiol or a sulfur surrogate. nih.gov Palladium, copper, and nickel are the most prominent metals employed for this transformation, each offering unique advantages in terms of reactivity, cost, and substrate tolerance. nih.govnih.gov

Palladium-Catalyzed Approaches for Aryl Sulfide (B99878) Synthesis

Palladium catalysis represents a powerful and versatile tool for constructing C–S bonds. nih.gov The reactions, often named after Migita or Buchwald, typically couple aryl halides with thiols and have been refined to tolerate a wide array of functional groups. nih.gov

A significant advancement is the development of one-pot protocols that circumvent the need to handle volatile and often odorous thiols directly. One such method allows for the synthesis of unsymmetrical diaryl sulfides by coupling two different aryl bromides with a stable thiol surrogate, triisopropylsilyl thiol (TIPS-SH). nih.gov This process first involves the palladium-catalyzed synthesis of a silyl (B83357) thioether from an aryl bromide and TIPS-SH, followed by the addition of a second aryl bromide and a fluoride (B91410) source to trigger the final coupling. nih.gov This one-pot, sequential approach is highly efficient for creating a diverse range of diaryl thioethers, including those with naphthalene (B1677914) scaffolds. nih.gov The reaction demonstrates broad substrate scope, accommodating hindered, electron-rich, and electron-poor aryl bromides. nih.gov

EntryAryl Bromide 1Aryl Bromide 2ProductYield (%)
1Phenyl bromide4-Bromotoluenep-Tolyl phenyl sulfide97
24-Bromoanisole4-Bromotoluene4-Methoxyphenyl p-tolyl sulfide95
31-Bromonaphthalene4-Bromobenzonitrile4-Cyanophenyl 1-naphthyl sulfide88
42-Bromonaphthalene (B93597)Phenyl bromide2-Naphthyl phenyl sulfide 92
53-Bromopyridine2-Bromomesitylene2-Mesityl 3-pyridyl sulfide81

Table 1. Palladium-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Sulfides. nih.gov

Furthermore, palladium catalysis is instrumental in synthesizing sulfoxides, which are analogs and precursors to sulfides. An efficient, direct sulfinylation of organoborons with sulfinate esters has been developed. acs.orgnih.gov Notably, 2-naphthylboronic acid can be successfully sulfinylated using this palladium-catalyzed method to produce the corresponding sulfoxide (B87167) in a moderate yield. nih.gov

Copper-Catalyzed Protocols

Copper-catalyzed C-S bond formation, a modern iteration of the classic Ullmann condensation, provides an economical and effective alternative to palladium-based systems. thieme-connect.com These protocols are particularly useful for coupling aryl halides with thiols. organic-chemistry.org

Recent innovations have led to one-pot, odorless methods for synthesizing both unsymmetrical and symmetrical diaryl sulfides by activating phenolic C-O bonds. thieme-connect.com One such procedure utilizes a copper(I) iodide catalyst to mediate the cross-coupling of phenolic esters (such as acetates or tosylates) with arylboronic acids and elemental sulfur (S₈). thieme-connect.com This method is notable for its use of poly(ethylene glycol) (PEG) as a green, recyclable solvent. thieme-connect.com The reaction proceeds efficiently for a range of substrates, demonstrating the versatility of copper catalysis in C-S bond formation. thieme-connect.com

EntryPhenolic EsterArylboronic AcidBaseProductYield (%)
1Phenyl acetatePhenylboronic acidNaOt-BuDiphenyl sulfide100
2Phenyl tosylatePhenylboronic acidNaOt-BuDiphenyl sulfide98
3p-Tolyl acetatePhenylboronic acidNaOt-BuPhenyl p-tolyl sulfide96
4Naphthyl acetatePhenylboronic acidNaOt-BuNaphthyl phenyl sulfide 95
5Phenyl acetate4-Methoxyphenylboronic acidNaOt-Bu4-Methoxyphenyl phenyl sulfide98

Table 2. Copper-Catalyzed Synthesis of Diaryl Sulfides via C-O Activation. thieme-connect.com

Beyond direct synthesis, copper catalysis is also employed in creating complex analogs. For instance, polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes, which are thiophene-fused naphthalene systems, can be synthesized from 8-halo-1-ethynylnaphthalenes using a copper-catalyzed Ullmann-type C(aryl)-S bond formation. researchgate.net Additionally, copper catalysts are effective for the asymmetric oxidation of aryl sulfides to chiral sulfoxides, with substrates like 2-naphthyl benzyl (B1604629) sulfide achieving high enantioselectivity. researchgate.net

Nickel-Catalyzed Systems

Nickel has emerged as an abundant, cost-effective, and powerful catalyst for cross-coupling reactions, including the formation of C-S bonds. acs.orgchemrxiv.org Nickel catalysts can activate otherwise inert C-O bonds in substrates like aryl esters, expanding the range of accessible starting materials beyond aryl halides. sioc-journal.cn

A novel strategy for aryl sulfide synthesis involves a nickel-catalyzed aryl exchange reaction. acs.orgchemrxiv.org This method allows for the synthesis of diaryl sulfides by reacting aryl electrophiles (such as aromatic esters or aryl halides) with an aryl sulfide that acts as a sulfide donor, like a 2-pyridyl sulfide. acs.org The reaction is driven by a Ni/dcypt (dcypt = 1,2-bis(dicyclohexylphosphino)ethane) catalyst capable of simultaneously cleaving and forming aryl-S bonds. acs.orgchemrxiv.org Mechanistic studies suggest that the catalytic cycle involves the oxidative addition of both the aryl sulfide and the aryl electrophile to the nickel center, followed by a ligand exchange and reductive elimination to furnish the final product. acs.org This approach avoids the use of odorous thiols. chemrxiv.org

EntryAryl ElectrophileSulfide DonorProductYield (%)
1Phenyl pivalaten-Butyl 2-pyridyl sulfiden-Butyl phenyl sulfide76
24-Biphenyl pivalaten-Butyl 2-pyridyl sulfiden-Butyl 4-biphenyl sulfide70
32-Naphthyl pivalate n-Butyl 2-pyridyl sulfiden-Butyl 2-naphthyl sulfide63
4Phenyl pivalatePhenyl 2-pyridyl sulfideDiphenyl sulfide68
54-Chlorobenzonitrilen-Butyl 2-pyridyl sulfiden-Butyl 4-cyanophenyl sulfide56

Table 3. Nickel-Catalyzed Aryl Sulfide Synthesis via Aryl Exchange. acs.org

Other Metal-Catalyzed Strategies

While palladium, copper, and nickel dominate the field of C-S cross-coupling, other transition metals have also been utilized. Cobalt has been identified as a user-friendly and inexpensive catalyst for forming aromatic thioethers. nih.gov A catalytic system of CoI₂(dppe)/Zn has been shown to effectively couple various (het)aryl iodides or bromides with a range of aryl or alkyl thiols, providing the corresponding thioethers in good yields. nih.gov Although its substrate scope can be more limited compared to palladium systems, cobalt catalysis presents a viable and more sustainable alternative for specific C-S bond formations. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that minimize environmental impact. In the synthesis of this compound and its analogs, this translates to developing methods that operate under milder conditions, use less toxic reagents, and reduce or eliminate the use of hazardous solvents. rsc.orgresearchgate.net

Solvent-Free Reaction Conditions

A significant step towards greener synthesis is the elimination of volatile organic solvents, which are often toxic and difficult to recycle. Several solvent-free methodologies have been developed for the synthesis of diaryl sulfides.

One highly efficient and green method is the direct C-H thiolation of aromatic compounds using sulfonyl chlorides as the sulfur source under metal- and solvent-free conditions. rsc.org This reaction proceeds via a radical pathway under an oxygen atmosphere, constructing the C-S bond through direct functionalization of a C-H bond on an aromatic ring, such as naphthalene. rsc.org This protocol features a broad substrate scope and good functional group tolerance, with various diaryl sulfides synthesized in moderate to excellent yields. rsc.org

EntryAromatic CompoundSulfonyl ChlorideProductYield (%)
1BenzeneBenzenesulfonyl chlorideDiphenyl sulfide81
2TolueneBenzenesulfonyl chloridePhenyl tolyl sulfide75
3Naphthalene Benzenesulfonyl chloridePhenyl naphthyl sulfide 72
4ThiopheneBenzenesulfonyl chloridePhenyl thienyl sulfide65
5Anisole4-Toluenesulfonyl chloride4-Methoxyphenyl 4-tolyl sulfide85

Table 4. Metal- and Solvent-Free Direct C-H Thiolation of Aromatic Compounds. rsc.org

Another innovative solvent-free approach utilizes mechanochemistry, where mechanical force from ball-milling induces chemical reactions. researchgate.netumich.edu A transition-metal- and solvent-free procedure has been developed for the synthesis of unsymmetrical diaryl sulfides by reacting aryl diazonium tetrafluoroborates with thiols on an alumina (B75360) surface under ball-milling at room temperature. researchgate.net This method is rapid, with reaction times of only 5-8 minutes, and produces a wide range of functionalized diaryl sulfides in high yields and purity. researchgate.net

Phase-Transfer Catalysis in Aryl Sulfide Formation

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a water-soluble nucleophile and a water-insoluble organic substrate. ias.ac.in This methodology is widely used in the synthesis of organic chemicals and has been successfully applied to C, N, O, and S-alkylation reactions. crdeepjournal.org In the context of aryl sulfide synthesis, PTC enables the transfer of a thiolate anion from an aqueous or solid phase into an organic phase where it can react with an aryl halide. ias.ac.in

A key advantage of PTC is its ability to increase reaction rates and yields while often using milder conditions and simpler procedures. crdeepjournal.org A pertinent example is the synthesis of 2-methyl-7-(phenylsulfanylmethyl)naphthalene, a structurally related naphthylmethyl phenyl sulfide. mdpi.com In this synthesis, the reaction between 2-bromomethyl-7-methylnaphthalene and thiophenol is carried out in a biphasic system of dichloromethane/acetonitrile and 1M aqueous sodium hydroxide. mdpi.com The transfer of the thiophenoxide nucleophile into the organic phase is facilitated by a catalytic amount of methyltricaprylammonium chloride (MTCAC), the phase-transfer agent. mdpi.comresearchgate.net The reaction proceeds smoothly at 60 °C under an inert argon atmosphere to prevent the oxidative side-reaction of thiophenol to diphenyl disulfide, yielding the desired product. mdpi.com This demonstrates the utility of PTC for creating sulfide linkages with naphthalene cores. mdpi.comresearchgate.net

Reactant 1Reactant 2CatalystSolvent SystemProductRef
2-bromomethyl-7-methylnaphthaleneThiophenolMethyltricaprylammonium chloride (MTCAC)Dichloromethane/Acetonitrile & 1M NaOH2-methyl-7-(phenylsulfanylmethyl)naphthalene mdpi.com

Electrochemical Synthetic Routes for Sulfide Derivatives

Electrochemical synthesis offers a green and efficient alternative to conventional methods for forming C–S bonds, often avoiding the need for metal catalysts and harsh chemical oxidants. rsc.orgresearchgate.net These methods utilize an electric current to drive the reaction, typically involving the anodic oxidation of a thiol to a more reactive sulfur species, which then couples with an aromatic partner. researchgate.netsioc-journal.cn Reactions can often be carried out in a simple undivided cell at room temperature. researchgate.net

One developed strategy involves an iodine-mediated thio-arylation reaction under electrochemical conditions. rsc.org In this process, iodide anions are oxidized at the anode to iodine, which in turn oxidizes thiophenol to diphenyl disulfide. rsc.org The diphenyl disulfide is further converted into a reactive cationic species that couples with an aromatic compound like aniline. rsc.org While demonstrated for anilines, this principle of electrochemically generating a reactive sulfur electrophile is applicable to other aromatic systems. Another approach achieves the direct C–H/S–H cross-coupling without metals or oxidants, highlighting the practicality of this strategy through gram-scale synthesis. researchgate.net The mechanism involves the formation of a thiolate anion at the cathode, which then reacts with an organyl halide. researchgate.net These electrochemical methods represent a versatile and environmentally benign avenue for the synthesis of a wide variety of aryl sulfide derivatives. rsc.orgsioc-journal.cn

Aromatic SubstrateSulfur SourceMediator/CatalystKey FeatureProduct TypeRef
AnilineThiophenolEt4NI (Iodine)Metal-free, oxidant-freeDiaryl sulfide rsc.org
IndolizinesThiolsNH4IO2 as terminal oxidantDithioether decorated indolizines researchgate.net
Aryl HalideThiolNi(py)4Cl2Paired electrolysisAryl sulfide sioc-journal.cn

Ultrasonic Irradiation-Promoted Syntheses

The application of ultrasonic irradiation in organic synthesis is a green chemistry technique known to enhance reaction rates, increase yields, and allow for milder reaction conditions. researchgate.netmdpi.comresearchgate.net The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of intense temperature and pressure. researchgate.net

This method has been successfully applied to the synthesis of naphthalene derivatives containing a chalcogen. In a notable example, 2-organoselanyl-naphthalenes were synthesized from alkynols and diorganyl diselenides. nih.govpeerj.com The reaction was first tested under conventional heating, yielding the desired product in 72 hours. nih.gov When the same reaction was performed under ultrasonic irradiation (20 KHz), the reaction time was dramatically reduced to just 50 minutes, with an improved yield. nih.govresearchgate.net The process involves the oxidative cleavage of the Se-Se bond by an oxidizing agent in an aqueous medium, with the ultrasound promoting the efficient interaction of the reactants. nih.govpeerj.com This protocol demonstrates that sonication can significantly reduce reaction times and improve yields compared to silent (non-ultrasound) conditions. nih.govnih.gov The advantages of this approach include clean product formation, cost-effectiveness, and high selectivity under mild conditions. acs.org

ReactionConditionsReaction TimeYieldRef
Synthesis of 1-Phenyl-2-phenylselanyl-naphthalene60 °C, magnetic stirring72 h78% nih.gov
Synthesis of 1-Phenyl-2-phenylselanyl-naphthaleneUltrasonic irradiation (20 KHz)50 min84% nih.gov

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and excellent solvating ability for a wide range of compounds. researchgate.net They are considered environmentally benign alternatives to volatile organic solvents. In some cases, ILs can play a dual role as both the solvent and the catalyst. rsc.org

For instance, the Brønsted acidic ionic liquid N-methyl-2-pyrrolidone hydrogensulfate, [HNMP]⁺HSO₄⁻, has been used as a recyclable catalyst and solvent for the efficient synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.orgrsc.org This protocol offers high atom efficiency and simplicity of operation, with the ionic liquid being recyclable for up to five consecutive cycles without significant loss of activity. rsc.org In the synthesis of sulfide derivatives, ILs have been used to promote the Friedel-Crafts sulfonylation for creating diaryl sulfones. jchemrev.com Furthermore, ionic liquid-based polyoxometalate salts have proven to be highly effective catalysts for the selective oxidation of various sulfides to their corresponding sulfoxides using aqueous hydrogen peroxide. frontiersin.org Basic ionic liquids have also been employed as reusable catalysts in one-pot, multi-component reactions to synthesize complex heterocyclic systems containing a phenylsulfonyl group. researchgate.netdntb.gov.uaresearchgate.net These examples highlight the broad utility of ILs in mediating reactions involving naphthalene scaffolds and sulfide/sulfone functionalities, often with enhanced efficiency and recyclability. jchemrev.comfrontiersin.org

Ionic LiquidRoleReaction TypeSubstratesProductRef
[HNMP]⁺HSO₄⁻Catalyst & SolventSynthesis of 2-phenylnaphthalenesStyrene oxides2-Phenylnaphthalenes rsc.org
Imidazolium POM saltsCatalystSelective oxidation of sulfidesAryl sulfides, H₂O₂Aryl sulfoxides frontiersin.org
2-hydroxyethylammonium formateCatalystFour-component condensation2-hydroxynaphthalene-1,4-dione, diamines, aldehydes, (phenylsulfonyl)acetonitrileBenzo[a]pyrano[2,3-c]phenazin-3-amine derivatives researchgate.netdntb.gov.ua

Multi-Component and Cascade Reaction Strategies for Naphthalene Scaffolds

Multi-component and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. thieme-connect.com These processes minimize waste by reducing the number of purification steps and improving atom economy. scilit.com Various cascade reactions have been developed for the synthesis of functionalized naphthalene scaffolds. thieme-connect.comacs.org

A notable example directly relevant to the synthesis of a this compound analog is a zinc-catalyzed [4+2] benzannulation reaction. thieme-connect.com This reaction involves the treatment of a 2-ethynylbenzaldehyde (B1209956) with an alkyne, such as 1-phenyl-2-(phenylthio)acetylene, in the presence of zinc chloride. thieme-connect.com The process leads to the formation of 2-phenyl-3-(phenylthio)naphthalene in 84% yield, constructing the substituted naphthalene core and installing the phenylthio group in a single step. thieme-connect.com Other cascade strategies include copper-mediated cyclizations of 4-(2-bromophenyl)-2-butenoates to yield substituted naphthalene amino esters and rhodium-catalyzed cascade reactions of sulfoxonium ylides with α-diazocarbonyl compounds. thieme-connect.comacs.org These advanced, one-pot methodologies provide rapid access to diverse and complex naphthalene-based structures from readily available starting materials. acs.org

Reaction TypeCatalystKey ReactantsProductRef
[4+2] BenzannulationZnCl₂2-Ethynylbenzaldehyde, 1-Phenyl-2-(phenylthio)acetylene2-Phenyl-3-(phenylthio)naphthalene thieme-connect.com
Cascade CyclizationCuCN4-(2-Bromophenyl)-2-butenoatesSubstituted naphthalene amino esters thieme-connect.comacs.org
Cascade ReactionRh(III) complex/AgSbF₆Sulfoxonium ylides, α-Diazocarbonyl compoundsFunctionalized naphthalen-1(2H)-ones thieme-connect.com

Regioselective Synthesis of this compound Isomers

The naphthalene ring possesses two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). thieme-connect.com Achieving regioselectivity—the preferential reaction at one position over another—is a critical aspect of synthesizing specific isomers like this compound. The outcome of a substitution reaction is governed by factors such as the reaction mechanism, steric effects, and the electronic properties of the starting materials. stackexchange.com

The most direct route to this compound is through a nucleophilic aromatic substitution (SNA) reaction. masterorganicchemistry.com In this approach, a naphthalene ring bearing a leaving group at the 2-position, such as 2-bromonaphthalene or 2-chloronaphthalene, is treated with a sulfur nucleophile like sodium thiophenoxide. The position of the incoming nucleophile is dictated by the location of the leaving group on the starting material. masterorganicchemistry.com Therefore, using a 2-halonaphthalene precursor ensures the formation of the 2-substituted product.

The regioselectivity in SNAr reactions is influenced by the stability of the negatively charged intermediate (the Meisenheimer complex). masterorganicchemistry.com For an electron-poor aromatic ring, the presence of electron-withdrawing groups ortho or para to the leaving group can accelerate the reaction by stabilizing this intermediate. masterorganicchemistry.com In cases where a benzyne (B1209423) intermediate might form (under strongly basic conditions), regioselectivity is determined by both inductive and steric effects that influence where the nucleophile attacks the strained triple bond. stackexchange.com Computational methods, such as Density Functional Theory (DFT), can be used to predict regioisomeric distributions by calculating the relative stabilities of the reaction intermediates or transition states, providing valuable insight for synthesizing the desired isomer. epa.govmdpi.com

Reactivity Profiles and Mechanistic Investigations of 2 Phenylsulfanyl Naphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (SEAr) on the naphthalene ring system is a fundamental process for introducing new functional groups. The phenylsulfanyl group (-SPh) attached at the C2 position acts as an activating group and an ortho-, para-director due to the lone pairs on the sulfur atom which can stabilize the intermediate arenium ion through resonance. libretexts.org However, in the naphthalene system, substitution is kinetically favored at the α-position (C1) over the β-position (C2) due to the greater stability of the corresponding carbocation intermediate. For a 2-substituted naphthalene, the primary sites for electrophilic attack are the C1 and C3 positions, as well as positions on the adjacent ring (C6 and C8). The precise outcome often depends on the specific reaction conditions and the nature of the electrophile. wuxiapptec.comresearchgate.net

Formylation Reactions and Thionium (B1214772) Cation Intermediates

The introduction of a formyl group (-CHO) onto the naphthalene core of 2-(phenylsulfanyl)naphthalene can be achieved through several methods, notably those involving electrophilic formylating agents. While direct formylation of this compound is not extensively documented, related transformations provide insight into the expected reactivity.

One relevant method involves the use of difluoro(phenylsulfanyl)methane, which, upon reaction with a Lewis acid like tin(IV) chloride (SnCl₄), generates a highly reactive α-chloro thionium ion. d-nb.info This thionium cation serves as the active electrophile that attacks the electron-rich naphthalene ring. The reaction initially forms a dithioacetal, which is then hydrolyzed to yield the desired aromatic aldehyde. d-nb.info This process highlights a pathway where a sulfur-containing reagent can lead to formylation via a thionium intermediate.

Another classical method for formylating electron-rich aromatic compounds is the Vilsmeier-Haack reaction. slideshare.net This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which generates a chloroiminium ion (an electrophile). Naphthalene derivatives bearing electron-donating groups, such as methoxy (B1213986) groups, are readily formylated under these conditions. researchgate.net Given that the phenylsulfanyl group is also activating, this compound is expected to be a suitable substrate for Vilsmeier-Haack formylation. The reaction would likely yield a mixture of isomers, with substitution favored at the C1 position.

Table 1: Common Formylation Methods for Aromatic Compounds

Method Reagents Electrophile Reference
Thionium-mediated Difluoro(phenylsulfanyl)methane, SnCl₄ α-chloro thionium cation d-nb.info

Fluorination Reactions with N-Fluorobis(phenylsulfonyl)amine

Direct fluorination of the naphthalene core can be accomplished using electrophilic fluorinating agents. N-Fluorobis(phenylsulfonyl)amine (NFSI) is a versatile and effective reagent for the fluorination of various aromatic and heteroaromatic compounds. nih.gov Research has demonstrated the successful fluorination of naphthalene and 1-methylnaphthalene (B46632) using NFSI, often under solvent-free conditions, which can lead to more selective reactions compared to those in solution. researchgate.netresearchgate.net

When naphthalene reacts with NFSI, it typically yields 1-fluoronaphthalene (B124137) as the major product. The reaction mechanism is proposed to proceed via either a single-electron transfer (SET) from the aromatic ring to the NFSI, creating a radical cation, or through a direct SN2-type nucleophilic attack of the aromatic π-system on the electrophilic fluorine atom. nih.govbeilstein-journals.org For this compound, the activating effect of the sulfanyl (B85325) group would facilitate this electrophilic attack, with fluorination anticipated to occur preferentially at the C1 position.

Table 2: Products from the Fluorination of Naphthalene with NFSI

Substrate Reagent Conditions Product(s) Reference
Naphthalene NFSI Solvent-free, 115°C 1-Fluoronaphthalene, 2-Fluoronaphthalene researchgate.net

Nucleophilic Substitution and Addition Reactions Involving the Sulfanyl Moiety

Cleavage Reactions of Sulfonyl Groups

While the parent compound is a sulfide (B99878), its oxidized form, 2-(phenylsulfonyl)naphthalene, exhibits important reactivity related to the cleavage of the sulfonyl group. The naphthalenesulfonyl group is often used as a protecting group for amines due to its stability under many conditions. However, it can be cleaved under specific reductive protocols.

Studies on N-arenesulfonyl derivatives have shown that the 2-naphthalenesulfonyl group can be smoothly cleaved by reducing agents such as magnesium in methanol (B129727) (Mg/MeOH). [15 from initial search] This reductive cleavage is often more facile for naphthalenesulfonamides compared to their tosyl (p-toluenesulfonyl) counterparts, allowing for selective deprotection. Cyclic voltammetry studies indicate that 2-naphthalenesulfonyl derivatives have less negative activation potentials for reduction than tosyl derivatives, correlating with their easier cleavage. [15 from initial search] This reactivity makes the sulfonyl analogue of this compound a useful synthon in organic synthesis.

Aza-Michael Additions (Contextual to phenylsulfonyl derivatives)

The aza-Michael addition is a conjugate addition reaction where an amine (an "aza" nucleophile) adds to an α,β-unsaturated carbonyl compound or its analogue. This reaction is highly relevant in the context of phenylsulfonyl derivatives. For this reaction to occur, the sulfanyl group of this compound would first need to be oxidized to a sulfonyl group (-SO₂-) and be part of a vinyl sulfone system (i.e., adjacent to a carbon-carbon double bond).

The powerful electron-withdrawing nature of the phenylsulfonyl group makes the β-carbon of the vinyl sulfone highly electrophilic and thus an excellent Michael acceptor. A wide range of aromatic amines and aza-heterocycles can undergo copper-catalyzed aza-Michael addition to such activated olefins, producing β-amino sulfone compounds in high yields. [10 from initial search] This reaction provides a powerful method for C-N bond formation.

Oxidation and Reduction Chemistry of the Sulfanyl Linkage

The sulfur atom in this compound is susceptible to both oxidation and reduction, leading to a range of valuable synthetic intermediates.

Oxidation: The sulfanyl (thioether) linkage can be selectively oxidized to form either the corresponding sulfoxide (B87167) or sulfone. The choice of oxidant and reaction conditions determines the final product. Milder oxidizing agents or stoichiometric control tend to favor the formation of the sulfoxide, 2-(phenylsulfinyl)naphthalene. More powerful oxidants or an excess of the reagent will typically lead to the fully oxidized sulfone, 2-(phenylsulfonyl)naphthalene. jchemrev.com

A variety of reagents are effective for these transformations. Hydrogen peroxide (H₂O₂), often in the presence of a catalyst, is a common and green oxidant. organic-chemistry.org For instance, a selenium(IV) oxide catalyst can be used with H₂O₂ to achieve selective oxidation, where a low equivalence of H₂O₂ yields the sulfoxide and a higher equivalence yields the sulfone. nih.gov Other common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (B83412) (KMnO₄). orientjchem.org

Table 3: Common Reagents for Sulfide Oxidation

Reagent(s) Typical Product Reference
H₂O₂ (1-2 equiv), SeO₂ (cat.) Sulfoxide nih.gov
H₂O₂ (5-10 equiv), SeO₂ (cat.) Sulfone nih.gov
m-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide or Sulfone orientjchem.org
Selectfluor Sulfoxide or Sulfone organic-chemistry.org

Reduction: Reductive cleavage of the carbon-sulfur bond in aryl sulfides is a known transformation that can be promoted by various methods. Photocatalytic reactions using an electron-transfer sensitizer (B1316253) can generate a sulfide radical cation, which can subsequently fragment through C-S bond cleavage. researchgate.net Additionally, transition metal catalysts, particularly nickel complexes in the presence of a reducing metal like magnesium, can facilitate the reductive cross-coupling of aryl sulfides, which proceeds via C–S bond cleavage. rsc.org This desulfurative reaction allows the formal replacement of the arylthio group with another fragment, demonstrating the synthetic utility of cleaving the C-S bond.

Conversion to Sulfoxides and Sulfones

The thioether functionality in this compound is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxides and sulfones. These oxidized derivatives are often important intermediates in their own right, for instance, in the synthesis of potential radioprotective agents. nih.gov The oxidation of sulfides is a common and attractive transformation because the thioether group can be easily converted at various stages of a synthetic sequence. jchemrev.com

A general method for this transformation involves the use of hydrogen peroxide (H₂O₂) in acetic acid. This system allows for the controlled oxidation of the sulfide, first to the sulfoxide and then, upon further oxidation, to the sulfone. nih.gov The choice of oxidant and reaction conditions is crucial to achieve selectivity, as over-oxidation can lead to the formation of sulfones when sulfoxides are the desired product. jchemrev.com

Table 1: Oxidation of Benzyl (B1604629) Naphthyl Sulfides
SubstrateOxidizing AgentSolventProductYieldReference
2-((Benzylsulfanyl)methyl)naphthaleneH₂O₂Acetic Acid2-((Benzylsulfinyl)methyl)naphthalene93.0% nih.gov
2-((Benzylsulfanyl)methyl)naphthaleneH₂O₂Acetic Acid2-((Benzylsulfonyl)methyl)naphthalene- nih.gov

Note: The table describes the oxidation of a related benzyl naphthyl sulfide, illustrating the typical methodology for converting the sulfide to the corresponding sulfoxide and sulfone.

Reductive Cleavage of Sulfonyl/Sulfanyl Bonds

The carbon-sulfur bonds in both sulfanyl (thioether) and sulfonyl (sulfone) derivatives of naphthalene can be cleaved under reductive conditions. Desulfonylation reactions, which remove the sulfonyl group, are particularly significant as this group is often used as an activating group in synthesis and then removed in a later step. wikipedia.org

Mechanistic studies indicate that reductive desulfonylation with agents like metal amalgams proceeds through the formation of a sulfinate anion and a carbon-centered radical. wikipedia.org The stability of the resulting radical often dictates which C-S bond is cleaved. For aryl sulfones, the S-alkyl bond is typically cleaved in preference to the S-aryl bond. wikipedia.org

Recent investigations into single electron-transfer (SET) reactions of naphthyl thioethers have revealed that the mechanism of reductive cleavage can be temperature-dependent. rsc.org This finding highlights the subtle electronic factors that can be exploited to control reaction pathways. Furthermore, enzymatic systems have been explored for the reductive cleavage of sulfoxides and sulfones. Radical S-adenosyl-l-methionine (SAM) enzymes, for example, can utilize the strong reduction potential of their [4Fe-4S] cluster to cleave C-S bonds in sulfoxide and sulfone analogues of SAM. nih.gov In one study, the enzyme NosL was found to cleave the S-C(5'), S-C(γ), and S-O bonds in a sulfoxide substrate, while the enzyme NosN showed high efficiency and selectivity for cleaving the S-C(5') bond of both sulfoxide and sulfone substrates. nih.gov

Cyclization and Annulation Reactions Incorporating this compound as a Synthon

The this compound moiety and its oxidized sulfonyl analogue can serve as key building blocks (synthons) in the synthesis of more complex polycyclic structures through cyclization and annulation reactions.

One prominent example is the Hauser annulation, an anionic cyclization method used to construct six-membered rings. harvard.edu In this reaction, a 3-phenylsulfonyl isobenzofuranone can react with a Michael acceptor. The phenylsulfonyl group acts as a potent electron-withdrawing group, facilitating the initial deprotonation to form the key anion. Following a Michael addition and a Dieckmann-type condensation, the phenylsulfonyl group is eliminated as phenylsulfinic acid to yield a 1,4-dihydroxynaphthalene (B165239) derivative. harvard.edu

Additionally, substituted naphthalenes can be synthesized via [4+2] benzannulation reactions. For instance, the reaction of 2-ethynylbenzaldehyde (B1209956) with 1-phenyl-2-(phenylthio)acetylene, catalyzed by zinc chloride, yields 2-phenyl-3-(phenylthio)naphthalene in good yield. thieme-connect.com This demonstrates how a phenylthio-substituted alkyne can be incorporated into a new naphthalene ring system.

Table 2: Annulation Reactions for Naphthalene Synthesis
Reaction TypeReactantsKey Reagent/CatalystProduct TypeReference
Hauser Annulation3-Phenylsulfonyl isobenzofuranone + Michael AcceptorLDA1,4-Dihydroxynaphthalene derivative harvard.edu
[4+2] Benzannulation2-Ethynylbenzaldehyde + 1-Phenyl-2-(phenylthio)acetyleneZnCl₂2-Phenyl-3-(phenylthio)naphthalene thieme-connect.com

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Kinetic studies on the reactions of various phenyl aryl sulfides offer a framework for understanding the reactivity of this compound. In the reaction of phenyl 2,4,6-trinitrophenyl sulfides with aliphatic amines, the mechanism can shift depending on the amine used. psu.edu With n-butylamine, the rate-determining step is the initial nucleophilic attack. However, with the more basic pyrrolidine, the reaction is subject to general base catalysis, indicating that the rate-limiting step becomes the deprotonation of the zwitterionic intermediate formed after the initial attack. psu.edu This demonstrates how the kinetics, and therefore the reaction mechanism, can be highly sensitive to the specific reagents employed.

Table 3: Kinetic Data for the Reaction of Phenyl 2,4,6-trinitrophenyl sulfide with Amines in DMSO
AmineKinetic DependenceProposed Rate-Limiting StepReference
n-ButylamineFirst-order in amineNucleophilic attack (k₁) psu.edu
PyrrolidineSubject to general base catalysisProton transfer from zwitterionic intermediate psu.edu

Note: The table presents kinetic findings for a related phenyl aryl sulfide, illustrating principles applicable to the study of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides a wealth of information about molecular geometry, conformational preferences in the solid state, and the nature of intermolecular interactions that govern the crystal packing.

While a detailed single-crystal X-ray diffraction analysis for the specific compound 2-(Phenylsulfanyl)naphthalene is not widely available in the surveyed literature, the following subsections outline the type of information that would be obtained from such a study, based on analyses of closely related naphthalene (B1677914) derivatives.

A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This data is fundamental for defining the molecule's geometry in the solid state. Key parameters of interest would include the C-S bond lengths and the C-S-C bond angle, which are central to the linkage of the phenyl and naphthyl moieties.

The conformational analysis would focus on the rotational arrangement of the phenyl and naphthalene rings with respect to the central sulfur atom. In similar diaryl sulfides, a non-planar conformation is typically observed due to steric hindrance between the aromatic rings. The degree of twist around the C-S bonds would be quantified by the dihedral angles between the planes of the phenyl and naphthalene rings. For related structures, such as O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate, the solid-state conformation has been shown to be a critical feature of the molecule. nih.gov

The planarity of the naphthalene ring system itself is another important aspect that would be elucidated. While naphthalene is inherently aromatic and thus largely planar, minor distortions or torsions within the fused ring system can occur due to substituent effects and crystal packing forces. nih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. A detailed analysis would identify and characterize these interactions. For a molecule like this compound, potential interactions would include:

C-H···π interactions: These are common in aromatic compounds, where a hydrogen atom from one molecule interacts with the electron-rich π system of an aromatic ring of a neighboring molecule.

π-π stacking: The planar naphthalene and phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice. The centroid-centroid distances and the degree of ring slippage would be quantified.

S···S or S···π interactions: Although less common, close contacts involving the sulfur atom could also play a role in the crystal packing.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations in 1H and 13C NMR spectra, a complete picture of the molecular connectivity can be assembled.

The 1H NMR spectrum of this compound would exhibit distinct signals for the protons on the naphthalene and phenyl rings. The protons of the naphthalene moiety would appear as a set of multiplets in the aromatic region, typically downfield due to the deshielding effect of the aromatic rings. Similarly, the protons of the phenyl group would also resonate in the aromatic region.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms directly bonded to the sulfur atom would have characteristic chemical shifts. The signals for the quaternary carbons (those not bonded to any hydrogen atoms) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The following tables provide expected chemical shift assignments based on data for closely related compounds and general principles of NMR spectroscopy.

Table 1: Predicted 1H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Naphthyl-H 7.20 - 7.90 m

Note: The exact chemical shifts and multiplicities would depend on the solvent and the specific coupling patterns.

Table 2: Predicted 13C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (ppm)
Naphthyl-C 125.0 - 135.0
Phenyl-C 127.0 - 138.0

Note: These are approximate ranges and the actual values would need to be confirmed by experimental data.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the 1H and 13C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically on adjacent carbon atoms). sdsu.edu Cross-peaks in the COSY spectrum would reveal the connectivity of the protons within the naphthalene and phenyl rings, aiding in the assignment of the individual multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a straightforward method for assigning the protonated carbons in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying the connectivity between different parts of the molecule and for assigning quaternary carbons. For this compound, HMBC correlations would be expected between the protons on the naphthalene ring and the carbon atoms of the phenyl ring (through the sulfur atom), and vice versa, thus confirming the C-S-C linkage.

The combined application of these 1D and 2D NMR techniques would provide a comprehensive and unambiguous structural confirmation of this compound in solution.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds and functional groups.

The infrared (IR) and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent phenyl and naphthalene moieties, as well as the C-S-C linkage. Based on data from analogous structures like 2-naphthol (B1666908) and other naphthalene derivatives, a set of characteristic frequencies can be predicted. researchgate.netias.ac.innasa.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on both the phenyl and naphthalene rings.
Aromatic C=C Stretch1640 - 1450In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. Multiple bands are expected in this region. researchgate.net
C-S Stretch750 - 600Stretching vibration of the carbon-sulfur bonds. These bands are often weak and can be difficult to assign definitively.
C-H Out-of-Plane Bend900 - 700Bending vibrations of the aromatic C-H bonds out of the plane of the rings. The specific frequencies are highly diagnostic of the substitution pattern.
Naphthalene Ring Skeletal VibrationsVariousComplex vibrations involving the entire naphthalene ring structure, often referred to as "ring breathing" modes.

This table is generated based on data from analogous compounds and general spectroscopic principles.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. mdpi.com Analysis of the fragmentation patterns in the mass spectrum offers valuable structural information.

For this compound (C₁₆H₁₂S), the expected exact mass of the molecular ion [M]⁺• is approximately 236.0659 m/z. Based on the fragmentation of analogous aryl sulfides, a primary and highly characteristic fragmentation pathway involves the cleavage of the C(naphthyl)−S bond. researchgate.netmdpi.com

The proposed major fragmentation steps are:

Molecular Ion Formation : Ionization of the molecule to form the radical cation [C₁₆H₁₂S]⁺•.

Primary Fragmentation : Cleavage of the C-S bond is the most likely initial fragmentation event due to the stability of the resulting fragments. This can occur in two ways:

Loss of a thiophenoxyl radical (•SPh) to yield a stable naphthyl cation (C₁₀H₇⁺).

Loss of a phenyl radical (•Ph) to yield a naphthylthiyl cation (C₁₀H₇S⁺).

Secondary Fragmentation : The naphthyl cation (C₁₀H₇⁺) can undergo further fragmentation, such as the loss of acetylene (B1199291) (C₂H₂), which is a characteristic pathway for polycyclic aromatic hydrocarbons. researchgate.netnist.gov

Ion Formula Expected m/z Description
[M]⁺•[C₁₆H₁₂S]⁺•236.07Molecular Ion
[M - •SPh]⁺[C₁₀H₇]⁺127.05Naphthyl cation, resulting from C-S bond cleavage. Often a major peak.
[M - •Ph]⁺[C₁₀H₇S]⁺159.03Naphthylthiyl cation, resulting from S-C bond cleavage.
[C₆H₅S]⁺[C₆H₅S]⁺109.02Thiophenoxyl cation.

This table outlines the predicted fragmentation pathway for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

These techniques probe the electronic transitions within the molecule and are highly sensitive to the extent of π-conjugation.

The UV-Visible absorption spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore, which are perturbed by the phenylsulfanyl substituent. The parent naphthalene molecule exhibits two characteristic absorption bands, designated ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. researchgate.net

The phenylsulfanyl group, with its sulfur lone pairs, acts as an auxochrome and extends the conjugated system. This is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. researchgate.net The spectrum will likely show a complex pattern with multiple bands, reflecting the perturbed ¹Lₐ and ¹Lₑ transitions of the naphthalene core. These electronic transitions are a direct probe of the molecule's extensive aromaticity and the electronic communication between the two aromatic rings through the sulfur bridge.

Naphthalene and its derivatives are often fluorescent, exhibiting emission from the lowest excited singlet state (S₁). nih.gov Therefore, this compound is expected to be fluorescent. The fluorescence emission spectrum would typically be a near mirror image of the lowest energy absorption band (the ¹Lₑ band). Analysis of the fluorescence quantum yield and lifetime provides further insight into the de-excitation pathways of the excited state and how they are influenced by the molecule's structure and environment.

Influence of Substituent Effects on Optical Properties

The optical properties of this compound, particularly its absorption and emission characteristics, are intrinsically linked to its electronic structure. This structure can be systematically modified by the introduction of various substituent groups on either the naphthalene or the phenyl ring. These modifications alter the electron density distribution within the molecule, thereby influencing the energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nature and position of these substituents dictate the extent of these changes, leading to tunable optical properties.

The core structure of this compound features a naphthalene moiety, a large π-conjugated system, linked to a phenyl group via a sulfur atom. The sulfur atom's lone pair of electrons can participate in the π-conjugation, creating a donor-acceptor (D-A) type system where the phenylsulfanyl group acts as an electron donor and the naphthalene ring as the electron acceptor. The introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can either enhance or diminish this charge-transfer character, significantly affecting the molecule's interaction with light.

Electronic Transitions and Bathochromic Shifts

The UV-visible absorption spectra of naphthalene derivatives are characterized by transitions between π and π* orbitals (π–π* transitions). For the parent this compound, these transitions are influenced by the conjugation between the sulfur atom's lone pair and the aromatic rings. The introduction of substituents generally leads to a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax).

Research on analogous aromatic systems provides insight into these effects. For instance, studies on silyl-substituted naphthalenes have shown that the introduction of silyl (B83357) groups at the 1- and 4-positions of the naphthalene core causes the absorption maxima to shift to longer wavelengths. mdpi.com Similarly, the addition of electron-donating methoxy (B1213986) groups or electron-withdrawing cyano groups also promotes bathochromic shifts in the absorption spectra of naphthalene derivatives. mdpi.com This effect is attributed to a reduction in the HOMO-LUMO energy gap, as substituents perturb the energy levels of the frontier orbitals.

The general trend observed in various naphthalene derivatives is that both strong electron-donating and electron-withdrawing substituents can extend the π-conjugated system and lower the energy required for electronic excitation, resulting in a red shift of the absorption bands. nih.gov

Intramolecular Charge Transfer and Fluorescence Properties

The fluorescence of this compound derivatives is highly sensitive to substituent effects, largely due to the modulation of intramolecular charge transfer (ICT) characteristics. When a molecule with D-A character absorbs a photon, an electron is promoted from the HOMO, which is often localized on the donor moiety, to the LUMO, which is typically localized on the acceptor moiety. This creates an excited state with significant charge separation.

The nature of the substituent profoundly impacts the efficiency and energy of the fluorescence emission:

Electron-Donating Groups (EDGs): Attaching an EDG, such as a methoxy (-OCH₃) or an amino (-NH₂) group, to the phenyl ring enhances the electron-donating strength of the entire phenylsulfanyl moiety. This increased donation to the naphthalene acceptor stabilizes the charge-separated excited state, leading to a more pronounced ICT character. As a result, the emission spectrum is typically red-shifted, and the Stokes shift (the difference between the absorption and emission maxima) increases. In related systems like 4-aryl substituted naphthalene dicarboximides, introducing a donor group creates a "push-pull" fluorophore that displays distinct positive solvatochromism, where the emission wavelength increases with solvent polarity due to the stabilization of the polar excited state. researchgate.netrsc.org

Electron-Withdrawing Groups (EWGs): Placing an EWG, such as a nitro (-NO₂) or cyano (-CN) group, on the phenyl ring counteracts the donating effect of the sulfur atom. However, placing an EWG on the naphthalene ring would enhance the acceptor strength and could also lead to significant changes in the photophysical properties, often resulting in a red shift in both absorption and emission.

The following table summarizes the expected influence of substituents at the para-position of the phenyl ring on the optical properties of this compound, based on established principles from related compounds.

Substituent (on Phenyl Ring)Electronic NatureExpected Effect on Absorption (λmax)Expected Effect on Emission (λem)Expected Impact on ICT Character
-H (Unsubstituted)NeutralReference WavelengthReference WavelengthModerate
-OCH₃Strongly DonatingBathochromic Shift (Red Shift)Significant Bathochromic ShiftEnhanced
-CH₃Weakly DonatingSlight Bathochromic ShiftSlight Bathochromic ShiftSlightly Enhanced
-ClWeakly Withdrawing (Inductive), Donating (Resonance)Slight Bathochromic ShiftSlight Bathochromic ShiftMinimally Affected or Slightly Enhanced
-NO₂Strongly WithdrawingSignificant Bathochromic ShiftLarge Bathochromic Shift / Potential QuenchingComplex; alters overall electronic structure

Solvatochromism and Molecular Geometry

A key feature of D-A molecules is solvatochromism, where the color of a substance changes with the polarity of the solvent. The fluorescence of substituted this compound systems is expected to be highly sensitive to the solvent environment. researchgate.netrsc.org In nonpolar solvents, the emission typically occurs at shorter wavelengths. In polar solvents, the larger dipole moment of the ICT excited state is stabilized, lowering its energy and causing a red shift in the fluorescence spectrum. The magnitude of this shift is a direct indicator of the change in dipole moment between the ground and excited states and the extent of ICT.

Furthermore, the molecular geometry, specifically the dihedral angle between the phenyl and naphthalene rings, plays a crucial role. A more planar conformation allows for better orbital overlap and π-conjugation, which affects the energy of the electronic transitions. Conversely, a twisted geometry can enhance ICT character by electronically decoupling the donor and acceptor to some extent, leading to very large Stokes shifts, a phenomenon known as a twisted intramolecular charge transfer (TICT) state. researchgate.netrsc.org Steric hindrance from bulky substituents can force such a twist, thereby providing another mechanism to tune the optical properties. researchgate.netrsc.org

The following table presents data for a series of fluorescent aryl naphthalene dicarboximides, which serve as an excellent model to illustrate the principles of solvatochromism and the effect of donor strength on emission properties.

Compound (Substituent on Aryl Group)Emission in Toluene (nm)Emission in Chloroform (nm)Emission in DMF (nm)Fluorescence Quantum Yield (in Toluene)
-H5045365680.98
-OCH₃5305686000.96
-N(CH₃)₂5686286700.68

Data extracted from studies on 4-aryl substituted naphthalene dicarboximides, illustrating the effect of donor strength and solvent polarity. researchgate.netrsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com DFT methods, such as the B3LYP/6-311+G(d,p) model, are employed to calculate the geometric and electronic properties of organosulfur compounds. mdpi.comresearchgate.net These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic properties of 2-(Phenylsulfanyl)naphthalene are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Frontier Molecular Orbital (FMO) theory, the energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The difference between these energies is the HOMO-LUMO gap (ΔE), a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the electronic structure is a hybrid of the naphthalene (B1677914) and phenyl sulfide (B99878) moieties. The sulfur atom, with its lone pairs, and the extensive π-systems of the aromatic rings play significant roles in defining the frontier orbitals. In related diaryl sulfides, the HOMO is typically distributed across the sulfur atom and the phenyl rings, while the LUMO is also delocalized over the aromatic systems. The introduction of electron-withdrawing or electron-donating groups can significantly alter these energy levels. mdpi.com

To illustrate this, the table below presents DFT-calculated electronic properties for a series of related diaryl sulfide derivatives. These values provide context for the expected electronic characteristics of this compound.

Compound (Diaryl Sulfide Derivative)EHOMO (eV)ELUMO (eV)ΔE (eV)
(4-aminophenyl)(phenyl)sulfane-5.14-1.413.73
(4-methoxyphenyl)(phenyl)sulfane-5.46-1.334.13
Diphenyl sulfide-5.76-1.404.36
(4-cyanophenyl)(phenyl)sulfane-6.04-2.014.03
(4-nitrophenyl)(phenyl)sulfane-6.22-2.573.65

This data is adapted from a computational study on related diaryl sulfide derivatives and serves to illustrate general trends in this class of compounds. mdpi.comresearchgate.net

The Density of States (DOS) plot would further describe the distribution of molecular orbitals at different energy levels, providing a detailed map of the molecule's electronic landscape.

The molecular orbitals of this compound arise from the combination of atomic orbitals of carbon, hydrogen, and sulfur. The HOMO would likely show significant electron density on the sulfur atom and the naphthalene ring, reflecting the areas from which an electron is most easily removed. The LUMO, representing the region most favorable for accepting an electron, would be distributed across the π-antibonding systems of the aromatic rings.

Visualizing the electron density distribution provides a map of the charge distribution across the molecule. The sulfur atom and the aromatic rings are electron-rich regions. An electrostatic potential (ESP) map would highlight the nucleophilic (negative potential, typically around the sulfur and π-systems) and electrophilic (positive potential, typically around the hydrogen atoms) sites, which is crucial for predicting intermolecular interactions and sites of chemical attack.

Aromaticity is a key feature of the phenyl and naphthalene rings in the molecule. This property can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This index is based on the geometric criterion of bond length equalization in aromatic systems. A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic structure.

NICS: This magnetic criterion measures the shielding at the center of a ring. Large negative NICS values (e.g., -9 to -15 ppm) are characteristic of aromatic rings.

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility primarily due to rotation around the two C-S single bonds. The relative orientation of the phenyl and naphthyl rings is defined by the C-S-C bond angle and the associated dihedral angles.

A conformational energy landscape can be mapped by systematically rotating these bonds and calculating the potential energy at each step using DFT. This analysis would reveal the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. The global minimum energy conformation would likely be a bent, non-planar structure that minimizes steric hindrance between the hydrogen atoms on the aromatic rings. The C-S bond lengths and the C-S-C bond angle are key geometric parameters; in similar diaryl sulfides, the C-S-C angle is typically around 103-104°. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By simulating the motion of atoms according to the principles of classical mechanics, MD provides insights into the molecule's conformational flexibility at a given temperature. An MD trajectory would show the fluctuations of the phenyl and naphthyl rings, the bending of the C-S-C angle, and the transitions between different low-energy conformations. This information is valuable for understanding how the molecule might adapt its shape to interact with other molecules or surfaces.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in predicting the mechanisms of chemical reactions. For this compound, potential reactions include the oxidation of the sulfide bridge to a sulfoxide (B87167) or sulfone, or electrophilic substitution on one of the aromatic rings.

DFT calculations can be used to map the entire reaction pathway for such transformations. This involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating the Transition State (TS): The TS is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to find this first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies for different possible pathways (e.g., electrophilic attack at different positions on the naphthalene ring), the most likely reaction outcome and its regioselectivity can be predicted.

This level of analysis provides a detailed, step-by-step view of the chemical transformation, revealing bond-breaking and bond-forming processes that are often impossible to observe directly through experimental means.

Minimum Energy Path (MEP) Studies

Minimum Energy Path (MEP) studies are crucial for understanding the dynamics of a chemical reaction. The MEP represents the most energetically favorable route on the potential energy surface connecting reactants to products via a transition state. For reactions involving polycyclic aromatic hydrocarbons like naphthalene, the threshold algorithm is a common method used to identify the basins of isomers on the potential energy surface and to map the transformation pathways between them. mdpi.com

These studies investigate various possible isomers and their interconversion pathways, with calculations often performed at different energy lids to explore the landscape comprehensively. mdpi.com The ground state energy corresponds to the global minimum on this surface, which for a stable molecule like naphthalene, is its standard configuration. mdpi.com While specific MEP studies detailing the synthesis of this compound are not extensively documented in the provided results, the principles can be applied. Such a study would map the energy changes as a thiophenol radical or anion approaches a naphthalene derivative, calculating the energy at each step to find the path of least resistance leading to the final product. The formation of tricyclic PAHs, for instance, has been shown to proceed from naphthalene as a basic structure through substitution and addition reactions, with the potential energy surfaces for these complex pathways being mapped out. researchgate.net

Transition State Geometries and Activation Energies

The transition state is the highest-energy point along the minimum energy path of a reaction, and its geometry is a critical factor in determining the reaction rate. libretexts.org The energy required to reach this state from the reactants is known as the activation energy (Ea). libretexts.org For complex, multi-step reactions, the apparent activation energy can be expressed as a weighted average of the enthalpies of all species in the mechanism, including intermediates and transition states, relative to the reactants. osti.gov

Computational methods, such as Density Functional Theory (DFT), are used to calculate the geometries of these fleeting structures and their corresponding energies. In reactions analogous to the formation of this compound, such as the aza-Michael addition to a vinyl sulfone derivative, DFT calculations can elucidate the structure of the product. mdpi.com For epoxidation reactions, calculated transition state structures have shown C-O bond distances of approximately 1.99 Å and 2.32 Å. nih.gov It is a common finding that the transition state for such reactions is asynchronous. nih.gov

Reaction TypeSystemComputational MethodCalculated Activation Energy (kcal/mol)Reference
SN2 ReactionBromomethane + OH-General DiagramΔG‡ (Illustrative) libretexts.org
CyclizationNaphthalene DerivativeDFT~3.8 (relative to a reference reaction) researchgate.net
O2 Binding[FeFe]-hydrogenase in Clostridium pasteurianumONIOM(CAM-B3LYP:Amber)12.9 acs.org

Analysis of Non-Covalent Interactions (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis)

Non-covalent interactions (NCIs) are critical in dictating the three-dimensional structure and packing of molecules. mdpi.com For this compound, interactions such as π-stacking, C-H···π, and other van der Waals forces are significant. The analysis of these weak forces is achieved through methods like QTAIM and NBO.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atomic interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. rsc.org In studies of related sulfur-containing naphthalene compounds, QTAIM has been used to confirm the existence of S···S interactions, providing evidence for extended hypervalent systems. rsc.org

Natural Bond Orbital (NBO) analysis re-expresses the molecular wavefunction in terms of localized orbitals, which helps in understanding charge transfer and intramolecular stabilization. acs.org This analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. researchgate.net For molecules containing phenyl and naphthalene rings linked by a heteroatom, significant stabilization arises from the interaction of lone pairs on the heteroatom with the antibonding π* orbitals of the aromatic rings. In a study of a similar compound, 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol, NBO analysis showed strong interactions between the nitrogen lone pair and the naphthalene ring's π* orbitals, as well as interactions involving oxygen lone pairs. researchgate.net

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) O11σ(C1-C9)3.51n → σ
LP(1) O11σ(C9-H10)1.11n → σ
LP(1) N13π(C1-C2)3.21n → π
LP(1) N13π(C41-C46)2.92n → π
π(C1-C2)π(C3-C4)19.81π → π
π(C41-C46)π(C42-C43)21.36π → π

*Data is representative, based on analysis of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. researchgate.net LP denotes a lone pair.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a powerful method for predicting chemical reactivity. nih.govresearcher.life It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net Electron-rich areas are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. chemrxiv.org

For this compound, the MESP map would show significant negative potential around the sulfur atom due to its lone pairs and across the π-faces of the naphthalene and phenyl rings. nih.govresearchgate.net These regions represent the nucleophilic character of the molecule. The most negative regions, known as MESP minima (Vmin), are often associated with lone pairs and are primary sites for interactions with electrophiles or hydrogen bond donors. acs.orgchemrxiv.org Conversely, the hydrogen atoms bonded to the aromatic rings would exhibit positive potential, making them potential sites for interaction with nucleophiles. The analysis of MESP topology, including its critical points, provides a quantitative framework for understanding molecular recognition and reactivity patterns. mdpi.com This approach has been widely used to understand phenomena such as π-conjugation, aromaticity, and reaction mechanisms. nih.gov

Molecular RegionExpected MESP Value/ColorPredicted Reactivity
Sulfur Atom Lone PairsStrongly Negative (Red)Site for electrophilic attack, coordination to metals, hydrogen bonding.
Naphthalene Ring (π-face)Negative (Red/Yellow)Site for electrophilic aromatic substitution, π-stacking interactions.
Phenyl Ring (π-face)Negative (Red/Yellow)Site for electrophilic aromatic substitution, π-stacking interactions.
Aromatic C-H HydrogensPositive (Blue)Site for weak hydrogen bonding (C-H···X).

Applications in Advanced Organic Synthesis and Functional Material Development

2-(Phenylsulfanyl)naphthalene as a Building Block for Architecturally Complex Organic Molecules

The utility of this compound as a foundational unit in organic synthesis is prominently demonstrated by its role as a precursor to complex polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. A key application is in the synthesis of π-extended thianthrene (B1682798) derivatives. Thianthrenes are sulfur-containing, butterfly-shaped molecules with significant potential in materials science, including applications in all-organic batteries.

Recent methodologies have enabled the one-step synthesis of polycyclic thianthrenes from unfunctionalized aromatic substrates. nih.govrsc.org In this context, aryl sulfides like this compound can be considered as direct precursors. The thia-APEX (Annulative π-Extension) reaction, for instance, utilizes S-diimidated 1,2-arenedithiols as synthons that can fuse a benzodithiine unit onto an existing aromatic core. nih.gov This approach allows for the efficient creation of complex, rigid structures from simpler, readily available building blocks. The transformation of a flexible diaryl sulfide (B99878) into a rigid, fused polycyclic system represents a significant increase in molecular complexity.

The general strategy for such a transformation is outlined in the table below, showcasing the conversion of a simple aromatic substrate into a more complex thianthrene derivative.

Starting Material ClassReagentReaction TypeProduct ClassSignificance
Unfunctionalized Aromatics (e.g., Naphthalene (B1677914) derivatives)S-diimidated 1,2-arenedithiols / TfOHThia-APEX Reactionπ-Extended ThianthrenesOne-step construction of complex, heteroaromatic polycycles from simple precursors. nih.gov
Activated Aromatic DichloridesSodium Sulfide (Na₂S)Nucleophilic Aromatic SubstitutionThianthrene-dicarboxylic acidsRoute to functionalized thianthrene monomers for high-performance polymers. dtic.mil

These synthetic strategies highlight the value of the aryl-sulfur linkage within this compound, which serves as a latent reactive site for intramolecular cyclization or as a key component in annulation reactions, ultimately yielding architecturally complex and functionally significant molecules. nih.govdtic.mil

Role as a Ligand in Transition Metal Catalysis for C-C and C-Heteroatom Bond Formation

While many naphthalene-based structures are renowned for their application as ligands in transition metal catalysis, the specific use of this compound in this capacity is not extensively documented in the reviewed literature. However, the broader classes of sulfur-containing organic molecules and other naphthalene derivatives are pivotal in catalyst design, providing context for the potential applications of this compound.

In homogeneous catalysis, ligands are crucial for modulating the reactivity, selectivity, and stability of a metal center. nih.gov Naphthalene-containing ligands are particularly effective due to their rigid scaffold. For example, atropoisomeric binaphthyl ligands like BINAP are considered "privileged scaffolds" that create a rigid and well-defined chiral environment around the metal, enabling high enantioselectivity in asymmetric reactions. acs.org Similarly, palladium(II) complexes featuring azo-naphthyl ligands have been synthesized and investigated for their antitumor activity, demonstrating the ability of the naphthalene core to support stable metal complexes. researchgate.net

Although direct examples involving this compound are scarce, the presence of a "soft" sulfur donor atom and a "hard" π-aromatic system suggests it could potentially act as a hemilabile ligand. Metal complexes bearing sulfur-containing ligands are known catalysts for reactions such as the coupling of CO₂ with epoxides. mdpi.com The sulfur atom can coordinate to the metal center and influence its electronic properties, which is a key principle in the design of catalysts for C-C and C-heteroatom bond formation.

A more developed application for naphthalene-based structures in catalysis is their use as components of heterogeneous catalyst supports. This approach leverages the stability and structural properties of the naphthalene unit by incorporating it into a larger, insoluble matrix, which simplifies catalyst separation and recycling. mdpi.com

Recent research has demonstrated the synthesis of naphthalene-based polymers via Friedel–Crafts crosslinking. nih.govmdpi.commdpi.comresearchgate.net These porous, hyper-crosslinked aromatic polymers serve as excellent supports for palladium nanoparticles (Pd NPs). mdpi.com The resulting heterogeneous catalysts have shown high efficiency and selectivity in Suzuki cross-coupling reactions, a fundamental C-C bond-forming transformation. nih.govmdpi.com

The table below summarizes the performance of such a naphthalene polymer-supported palladium catalyst in a model Suzuki reaction.

Catalyst SupportMetalReactionSubstratesConversionSelectivityRef.
Naphthalene-based polymerPd (1 wt.%)Suzuki Cross-Coupling4-bromoanisole + phenylboronic acid>95%>97% nih.govmdpi.com

The functionalization of the naphthalene monomer (e.g., with -OH or -SO₃H groups) prior to polymerization can influence the porosity of the support and the distribution of the catalytically active palladium phase, allowing for the tuning of the catalyst's performance. nih.govmdpi.com This demonstrates a clear and practical role for naphthalene-derived structures in the development of robust heterogeneous catalysts for essential organic transformations.

The field of photoredox catalysis often utilizes organic dyes that can absorb visible light to initiate single-electron transfer (SET) processes. The electronic properties of these photocatalysts are critical and can be finely tuned through chemical modification. While this compound itself is not a primary photocatalyst, its oxidized form, 1-(phenylsulfonyl)naphthalene , is a molecule of significant interest in this context. nih.gov

The oxidation of the sulfide linkage to a sulfone group drastically alters the electronic nature of the molecule. The phenylsulfonyl group is strongly electron-withdrawing, which would lower the energy levels of the HOMO and LUMO orbitals of the naphthalene core. This principle of tuning redox properties via substitution is central to the design of new photocatalysts. For example, core-substituted naphthalene diimides (NDIs) have been developed as potent visible-light photoredox catalysts. beilstein-journals.org The introduction of electron-donating groups into the electron-deficient NDI core shifts their absorption into the visible region and adjusts their excited-state redox potentials, making them suitable for catalyzing reactions like the α-alkylation of aldehydes. beilstein-journals.org

The structural characteristics of 1-(phenylsulfonyl)naphthalene, where the phenyl ring is oriented nearly perpendicular to the naphthalene system (dihedral angle of 80.3°), could lead to interesting photophysical properties by influencing charge transfer states. nih.gov This structural motif, combined with the potent electronic effect of the sulfonyl group, suggests that phenylsulfonyl naphthalene derivatives are a promising, yet underexplored, class of compounds for designing new metal-free photocatalysts.

Compound ClassKey FeaturePotential ApplicationRationale
Phenylsulfonyl NaphthalenesStrong electron-withdrawing sulfonyl groupPhotocatalyst DesignModifies electronic structure and redox potentials of the naphthalene core, analogous to tuning of NDI-based catalysts. nih.govbeilstein-journals.org
Naphthalene Diimides (NDIs)Electron-deficient core with tunable substituentsVisible-light Photoredox CatalysisSubstituents alter absorption spectra and excited-state potentials to drive specific chemical reactions. beilstein-journals.org

Precursor in the Synthesis of Naphthalene-Based Functional Materials

Naphthalene and its derivatives are fundamental building blocks for a wide array of functional organic materials due to their rigid, planar structure and rich electronic properties. nih.gov They are frequently incorporated into conductive polymers and serve as precursors for materials used in organic electronics.

In the field of organic light-emitting diodes (OLEDs), naphthalene-based compounds are widely used to construct conjugated materials, particularly for blue-light emitters. mdpi.com The naphthalene unit provides thermal stability and can be functionalized to tune the emission color and charge-transport properties of the resulting polymer. For instance, copolymers based on 1,4-naphthalene have been designed and synthesized via Suzuki coupling polymerization for use in OLED devices. mdpi.com

While direct polymerization of this compound is not a common route, its potential as a precursor is significant. As established, aryl sulfides can be converted into thianthrene derivatives. nih.gov Thianthrene-based molecules and polymers are themselves a class of functional materials with applications in organic electronics, such as serving as bipolar redox-active molecules for symmetric all-organic batteries. rsc.org Therefore, this compound can be viewed as a key intermediate in a synthetic pathway leading from a simple aromatic sulfide to a complex, redox-active polymer suitable for energy storage applications.

The general progression from a simple naphthalene building block to a functional polymer for organic electronics is summarized below.

Precursor TypePolymerization MethodPolymer ClassApplication
Naphthalene derivativesSuzuki CouplingNaphthalene-based CopolymersOrganic Light-Emitting Diodes (OLEDs) mdpi.com
1,1'-BinaphthylElectropolymerizationPolynaphthalenesBlue light-emitters
Benzene / NaphthaleneNot specifiedBenzene-naphthalene copolymerConductive Polymers

These examples underscore the versatility of the naphthalene core as a foundational element in the rational design of advanced functional materials for organic electronics.

Dispersant and Surfactant Research (as a component in their synthesis)

The compound this compound possesses a molecular architecture that suggests its potential as a foundational component in the synthesis of specialized dispersants and surfactants. Its structure is characterized by a large, hydrophobic diaryl sulfide core, combining both naphthalene and phenyl ring systems. This inherent hydrophobicity makes it a candidate for the non-polar segment of an amphiphilic molecule, which is the defining characteristic of any surfactant or dispersant.

For this compound to function as a surface-active agent, its structure must be chemically modified to incorporate a hydrophilic (polar) "head" group. This derivatization would yield an amphiphilic molecule capable of reducing surface tension at interfaces, a fundamental property of surfactants and dispersants. The bulky, rigid, and electron-rich aromatic structure of the this compound core could lead to novel surfactants with enhanced thermal stability and specific adsorption properties. frontiersin.orgnih.gov

While direct research detailing the synthesis of dispersants from this compound is not extensively documented in publicly available literature, the principles can be inferred from the well-established class of naphthalene-based surfactants, particularly alkylnaphthalene sulfonates. frontiersin.orgatamanchemicals.comchemicalindustriessecrets.com In these compounds, a hydrophobic alkylated naphthalene group is rendered water-soluble and surface-active by the addition of a sulfonate (-SO₃⁻) group. nih.govresearchgate.net This class of surfactants is valued for its excellent wetting, dispersing, and stabilizing properties across a wide pH range and in high-temperature conditions. frontiersin.orgatamanchemicals.com

Following this established synthetic strategy, a hypothetical sulfonation of the this compound core would produce a sodium this compound sulfonate. This new molecule would combine the hydrophobicity of the diaryl sulfide moiety with the strong hydrophilicity of the sulfonate group, creating a potent surfactant.

The performance of such a hypothetical surfactant can be benchmarked against known naphthalene-based surfactants. Research on n-alkylnaphthalene sulfonates provides detailed findings on how molecular structure affects surfactant properties. For instance, studies have determined key parameters such as the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates (micelles), and the surface tension at the CMC (γCMC). researchgate.net

The data in the table below, derived from studies on sodium n-alkylnaphthalene sulfonates, illustrates the typical performance characteristics of naphthalene-based surfactants. These values provide a reference for the potential efficacy of new surfactants synthesized from a this compound core. researchgate.net

Compound NameAlkyl Chain LengthCritical Micelle Concentration (CMC) at 25°C (mmol/L)Surface Tension at CMC (γCMC) (mN/m)
Sodium n-hexylnaphthalene sulfonateC62.9038.5
Sodium n-heptylnaphthalene sulfonateC71.5037.2
Sodium n-octylnaphthalene sulfonateC80.8536.4
Sodium n-nonylnaphthalene sulfonateC90.4335.1
Sodium n-decylnaphthalene sulfonateC100.2234.3

The development of surfactants from this compound would represent an advancement in the design of functional materials, potentially offering enhanced performance in applications such as pigment dispersion, emulsion polymerization, and industrial cleaning formulations where thermal and chemical stability are crucial. atamanchemicals.comchemicalindustriessecrets.com

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